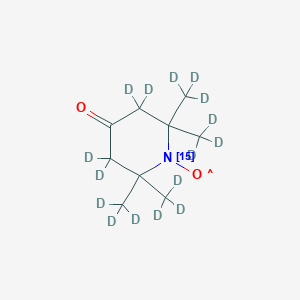

Tempone 15N,D16

Description

Foundational Principles of Nitroxide Spin Labeling in Biophysical Chemistry

Nitroxides are characterized by a stable N-O• radical moiety, where the unpaired electron is delocalized between the nitrogen and oxygen atoms and is sterically shielded by surrounding alkyl groups, conferring remarkable stability hi.isresearchgate.netnih.govscispace.com. This stability allows them to function as spin labels, which are molecular probes that can be attached to specific sites within larger molecules or introduced into complex environments. When subjected to an external magnetic field, the unpaired electron in a nitroxide absorbs microwave radiation, generating an EPR spectrum wikipedia.orgdu.ac.in.

The EPR spectrum of a nitroxide is highly sensitive to its local environment and motion. Key spectral parameters, such as the g-factor and hyperfine coupling constants, provide information about the polarity, viscosity, and mobility of the surrounding medium researchgate.netbridge12.commdpi.comfu-berlin.de. The interaction of the unpaired electron with the magnetic nucleus of the nitrogen atom (¹⁴N, with nuclear spin I=1) typically results in a characteristic three-line spectrum (a triplet) hi.isscispace.comdu.ac.insrce.hr. Additional couplings with other magnetic nuclei, particularly protons, can lead to further splitting and line broadening, complicating spectral analysis hi.isacs.orgrsc.org.

Strategic Rationale for Isotopic Enrichment in Paramagnetic Probes

Isotopic enrichment is a critical strategy for refining the spectral properties and analytical capabilities of nitroxide spin probes. By replacing naturally abundant isotopes with others that have different nuclear spins or magnetic moments, researchers can manipulate hyperfine interactions and simplify spectral patterns.

Deuterium (B1214612) Substitution (d16) for Hyperfine Coupling Simplification and Spectral Resolution

Deuterium (²H or D) is an isotope of hydrogen with a nuclear spin of I=1, compared to ¹H which has I=1/2 acs.orgnih.gov. The magnetic moment of deuterium is approximately one-third that of protium (B1232500) acs.org. In nitroxides, hydrogen atoms attached to carbons adjacent to the nitroxide group (β-hydrogens) can contribute significantly to the hyperfine coupling, leading to complex spectral patterns with multiple lines hi.isacs.org. Replacing these protons with deuterium atoms reduces the magnitude of these hyperfine couplings. For instance, the hyperfine coupling constant for deuterium (aD) is substantially smaller than that for protium (aH) acs.orgnih.gov. This reduction in coupling constants leads to a simplification of the EPR spectrum, with fewer, narrower lines, thereby enhancing spectral resolution and facilitating more precise quantitative analysis acs.orgnih.govaip.orgosu.edunih.govrsc.orgnih.govnih.gov. The "d16" designation in Tempone 15N,D16 specifically refers to the replacement of all 16 hydrogen atoms in the four methyl groups of the piperidine (B6355638) ring with deuterium medchemexpress.comresearchgate.net. This extensive deuteration effectively minimizes proton-induced line broadening and hyperfine splitting acs.orgnih.govresearchgate.net.

Nitrogen-15 (15N) Labeling for Enhanced Spectroscopic Specificity and Hyperfine Analysis

Natural abundance nitrogen is predominantly ¹⁴N (I=1), which results in a triplet EPR spectrum due to its interaction with the unpaired electron hi.isscispace.comsrce.hrrsc.org. Nitrogen-15 (¹⁵N), with a nuclear spin of I=1/2, yields a doublet (two-line) EPR spectrum when coupled to the unpaired electron srce.hrrsc.orgnih.govnih.govacs.orgnih.gov. The ¹⁵N isotope has a smaller magnetic moment than ¹⁴N, leading to smaller hyperfine coupling constants rsc.orgnih.govacs.org. This results in a simpler spectral pattern with reduced line broadening, further improving spectral resolution and signal-to-noise ratio nih.govnih.govresearchgate.net. The ¹⁵N label also allows for more precise analysis of hyperfine and superhyperfine interactions, which is beneficial for studying specific molecular interactions and distances, and for enabling orthogonal labeling strategies when combined with ¹⁴N-labeled probes nih.govrsc.orgnih.govacs.orgrsc.org.

Overview of this compound as a Versatile Spectroscopic Tool in Advanced Research

This compound combines the benefits of both deuterium and ¹⁵N isotopic enrichment, making it an exceptionally valuable tool in biophysical and chemical research medchemexpress.comrsc.org. The Tempone structure itself is a relatively small and stable nitroxide radical mdpi.comrsc.orgnih.gov. The d16 deuteration of its methyl groups significantly simplifies the EPR spectrum by reducing proton-induced hyperfine couplings acs.orgnih.govresearchgate.net. Concurrently, the ¹⁵N labeling of the nitroxide moiety replaces the ¹⁴N triplet pattern with a simpler doublet, further enhancing spectral resolution and signal intensity rsc.orgnih.govnih.govacs.orgnih.govresearchgate.net.

This combination of isotopic modifications makes this compound particularly advantageous for:

High-Resolution EPR Studies: The simplified spectra allow for more accurate determination of spectral parameters and better resolution of overlapping signals acs.orgnih.govaip.orgresearchgate.net.

Quantitative Measurements: Improved spectral clarity enhances the accuracy of quantitative EPR measurements, such as determining radical concentrations or oxygen levels nih.govosu.edu.

Complex Systems: Its well-defined spectral features are beneficial for studying dynamics and environments in complex biological systems, including membranes, proteins, and cellular components researchgate.netbridge12.commdpi.commdpi.com.

Orthogonal Labeling: The distinct spectral signature of ¹⁵N-labeled nitroxides can be used in conjunction with ¹⁴N-labeled probes for multi-site studies rsc.orgrsc.org.

This compound has been employed in various applications, including studies of microviscosity, solvent accessibility, and the dynamics of biological macromolecules researchgate.netbridge12.commdpi.com. Its enhanced spectral properties also make it suitable for advanced techniques like Overhauser Dynamic Nuclear Polarization (ODNP) aip.org.

Historical Context and Evolution of Deuterated and 15N-Labeled Nitroxides in Scientific Inquiry

The field of spin labeling using nitroxides began to gain significant traction in the 1960s, with pioneering work by researchers like Harold McConnell scispace.comosu.edu. Early efforts focused on synthesizing stable nitroxide radicals and understanding how their EPR spectra reflected their environment and molecular motion researchgate.netnih.govscispace.combridge12.comosu.edu. As EPR instrumentation and theoretical understanding advanced, the limitations imposed by complex spectra from proton hyperfine couplings became apparent.

The strategy of isotopic enrichment emerged as a key development to overcome these limitations. Deuteration, particularly of methyl groups, was one of the earliest and most effective methods to simplify spectra and improve resolution acs.orgnih.govosu.edunih.govrsc.orgnih.gov. The introduction of ¹⁵N-labeled nitroxides followed, offering further spectral simplification and enhanced analytical capabilities, such as improved signal-to-noise ratios and the ability to resolve finer spectral details rsc.orgnih.govacs.orgnih.govresearchgate.net. The development of specific, doubly-enriched probes like this compound represents a culmination of these advancements, providing researchers with highly refined tools for detailed biophysical and chemical investigations.

Properties

Molecular Formula |

C9H16NO2 |

|---|---|

Molecular Weight |

187.32 g/mol |

InChI |

InChI=1S/C9H16NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h5-6H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,10+1 |

InChI Key |

WSGDRFHJFJRSFY-ZDYDSYIGSA-N |

Isomeric SMILES |

[2H]C1(C(=O)C(C([15N](C1(C([2H])([2H])[2H])C([2H])([2H])[2H])[O])(C([2H])([2H])[2H])C([2H])([2H])[2H])([2H])[2H])[2H] |

Canonical SMILES |

CC1(CC(=O)CC(N1[O])(C)C)C |

Origin of Product |

United States |

Synthetic Pathways and Isotopic Fidelity of Tempone 15n,d16

Methodologies for Perdeuteration (d16) in the Piperidine (B6355638) Ring System

The complete deuteration of the Tempone structure, denoted as D16, targets the sixteen hydrogen atoms present on the four methyl groups (12 hydrogens) and the two methylene (B1212753) groups (4 hydrogens) of the piperidine ring. A key strategy for achieving this extensive deuteration involves the use of deuterated starting materials. One established method begins with acetone-d6 (B32918), which is condensed to form phorone-d14 researchgate.net. This perdeuterated phorone then serves as a precursor in the synthesis of triacetonamine-d17. General methods for deuterating piperidine rings include catalytic hydrogenation of pyridines with deuterium (B1214612) gas (D₂) or other deuteride (B1239839) sources, or H/D exchange reactions using deuterated solvents like heavy water (D₂O) under specific conditions d-nb.infogoogle.comnih.gov. However, for complete and site-specific deuteration of the methyl groups and ring carbons as seen in Tempone, starting with deuterated building blocks like acetone-d6 is a more direct and controlled approach researchgate.net.

Strategies for 15N Isotopic Incorporation at the Nitroxide Moiety

The incorporation of the ¹⁵N isotope into the nitroxide radical (N-O•) is typically achieved by utilizing ¹⁵N-labeled nitrogen sources during the synthesis of the piperidine precursor or the final oxidation step. For instance, the synthesis of triacetonamine-15N-d17, a direct precursor to Tempone-15N,D16, involves the cyclization of phorone-d14 with ¹⁵ND₃ researchgate.net. Alternatively, ¹⁵N-labeled ammonia (B1221849) (¹⁵NH₄Cl) or other ¹⁵N-containing nitrogen compounds can be employed in earlier synthetic steps to introduce the desired isotope into the nitrogen atom of the piperidine ring, which is subsequently oxidized to the nitroxide radical researchgate.netnih.gov. The use of ¹⁵N (nuclear spin I = 1/2) results in a simpler EPR spectrum compared to the ¹⁴N isotope (nuclear spin I = 1), which typically shows a triplet due to unresolved hyperfine coupling with the nitrogen nucleus. This simplification enhances spectral resolution and signal-to-noise ratio nih.gov.

Advanced Synthetic Approaches and Commercial Sourcing of Tempone 15N,D16

A well-documented synthetic route to this compound involves the condensation of acetone-d6 to produce phorone-d14, followed by cyclization with ¹⁵ND₃ to yield triacetonamine-15N-d17. This intermediate is then oxidized to form the stable nitroxide radical, this compound researchgate.net. This pathway ensures both the complete deuteration (D16) of the carbon skeleton and the specific labeling of the nitrogen atom with ¹⁵N.

The compound is commercially available from several specialized suppliers catering to isotope-labeled compounds for research purposes. These suppliers often provide detailed specifications regarding isotopic enrichment.

| Supplier Name | Product Name | CAS Number | Isotopic Enrichment (Typical) | Purity (Typical) |

| Sigma-Aldrich | 4-Oxo-TEMPO-d16,15N, free radical | 80404-14-4 | >98 atom % D, >99 atom % ¹⁵N | >98% |

| American Custom Chemicals Corp. | 4-OXO-TEMPO-D16,1-15N, FREE RADICAL | 80404-14-4 | 95.00% | Not specified |

| Medical Isotopes, Inc. | 4-Oxo-2,2,6,6-tetramethylpiperidine-d16,1-15N-1-oxyl | 80404-14-4 | Not specified | Not specified |

| InvivoChem | Tempone-15N,d16 (4-Oxo-Tempo-15N,d16) | 80404-14-4 | Not specified | Not specified |

| Campro Scientific GmbH (via ISOTEC) | TEMPONE-15N, d16 | 80404-14-4 | >98 atom % D, >99 atom % ¹⁵N | Not specified |

Note: Isotopic enrichment and purity specifications can vary slightly between batches and suppliers.

Analytical Verification of Isotopic Enrichment and Radiochemical Purity for Research Applications

Rigorous analytical verification is essential to confirm the isotopic enrichment and purity of this compound for reliable research outcomes. Key techniques employed include:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the molecular weight and thus the extent of deuteration and ¹⁵N incorporation. By analyzing the mass-to-charge ratio (m/z) of the molecular ion and its fragments, the precise isotopic composition can be determined, ensuring that all 16 hydrogen atoms have been replaced by deuterium and that the nitrogen atom is ¹⁵N. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used rsc.orgnih.govscispace.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can confirm the absence of protium (B1232500) (¹H) signals in the positions expected to be deuterated, while ¹⁵N NMR can directly verify the presence and environment of the ¹⁵N atom. NMR also provides information on the structural integrity of the molecule rsc.orgscispace.com.

Electron Paramagnetic Resonance (EPR) Spectroscopy: As a nitroxide radical, this compound is characterized by its EPR spectrum. The ¹⁵N labeling simplifies the EPR spectrum, typically resulting in a doublet rather than a triplet observed for ¹⁴N-labeled Tempone, due to the nuclear spin of ¹⁵N (I=1/2) versus ¹⁴N (I=1) researchgate.netnih.gov. This spectral simplification is a direct indicator of successful ¹⁵N incorporation and contributes to improved resolution.

These analytical methods collectively ensure that the synthesized this compound meets the high standards of isotopic enrichment and chemical purity required for sensitive scientific investigations.

Compound List

This compound (4-oxo-2,2,6,6-tetramethylpiperidine-1-oxyl, ¹⁵N-labeled, fully deuterated)

Nuclear Magnetic Resonance Nmr and Dynamic Nuclear Polarization Dnp Applications of Tempone 15n,d16

Nuclear Magnetic Relaxation Dispersion (NMRD) Studies

Nuclear Magnetic Relaxation Dispersion (NMRD) studies involve measuring nuclear spin-lattice relaxation rates (R1 = 1/T1) as a function of the Larmor frequency. For paramagnetic systems like Tempone 15N,D16, these studies provide critical insights into the dynamics of the paramagnetic center and its interactions with surrounding nuclear spins.

Probing 1H Spin-Lattice Relaxation in Paramagnetic Systems

Paramagnetic species, such as nitroxide radicals, significantly influence the spin-lattice relaxation rates of nearby nuclear spins, particularly protons (1H) researchgate.nettaylorfrancis.comaip.orgucl.ac.ukresearchgate.netaps.org. This compound, by virtue of its unpaired electron, acts as an efficient relaxation agent. This enhancement of proton relaxation arises from fluctuating dipole-dipole interactions between the electron spin of the radical and the proton spins of solvent molecules aip.orgucl.ac.ukresearchgate.netaip.orgaps.orgacs.org. The frequency dependence of this relaxation, captured by NMRD profiles, allows researchers to probe the dynamic processes governing these interactions aip.orgucl.ac.ukaip.orgacs.orgresearchgate.netresearchgate.netresearchgate.net. The deuteration of the methyl groups (D16) in this compound is crucial, as it minimizes the relaxation contribution from the molecule's own protons, thereby allowing for a clearer observation of its interactions with solvent protons aip.orgresearchgate.netresearchgate.netresearchgate.net.

Disentangling Intra- and Intermolecular Relaxation Pathways

NMR relaxation measurements are sensitive to both internal molecular motions (intramolecular) and interactions with the surrounding environment (intermolecular) researchgate.netnih.govarxiv.orgrsc.orgduke.eduarxiv.org. In the context of paramagnetic molecules like this compound, these pathways are modulated by the dynamics of both the radical and the solvent aip.orgaip.orgacs.orgresearchgate.netresearchgate.netresearchgate.net. Theoretical frameworks, such as those describing paramagnetic relaxation enhancement (PRE), enable the analysis of NMRD data to distinguish and quantify these contributions aip.orgaip.orgacs.orgresearchgate.netresearchgate.netresearchgate.netnih.gov. By examining how the relaxation rates vary with frequency and experimental conditions, researchers can separate the effects originating from within the Tempone molecule from those arising from its interactions with the solvent.

Influence of Electron Spin Relaxation on Nuclear Relaxation Dynamics

The dynamics of the unpaired electron spin, specifically its spin-lattice relaxation time (τe), plays a critical role in determining the efficiency of nuclear spin relaxation aip.orgaps.orgaip.orgresearchgate.netresearchgate.netresearchgate.net. When electron spin relaxation is rapid relative to the correlation time of the electron-nuclear interaction (τe << τc), it facilitates efficient transfer of energy from the nuclear spins to the lattice aip.orgaip.orgresearchgate.netresearchgate.netresearchgate.net. NMRD profiles can reveal information about these electron spin relaxation mechanisms and rates by observing their impact on the measured nuclear relaxation rates aip.orgaip.orgresearchgate.netresearchgate.netresearchgate.net. Theoretical models for PRE often incorporate the influence of electron spin relaxation, providing a comprehensive understanding of the observed nuclear relaxation behavior aip.orgaip.orgresearchgate.netresearchgate.netresearchgate.net.

Liquid-State Dynamic Nuclear Polarization (DNP)

Dynamic Nuclear Polarization (DNP) is a technique used to enhance the sensitivity of NMR spectroscopy by transferring polarization from a high-polarization electron spin reservoir to a nuclear spin reservoir. This compound is an effective polarizing agent (PA) in liquid-state DNP.

Mechanisms of Polarization Transfer: Overhauser Effect and Thermal Mixing

In liquid-state DNP, the primary mechanism for polarization transfer is the Overhauser Effect (OE) aip.orgbruker.combridge12.comnih.govacs.orgarxiv.orgrsc.org. The OE relies on electron-nuclear cross-relaxation, where fluctuations in the electron-nuclear hyperfine couplings, often driven by molecular motions, facilitate the transfer of electron spin polarization to nuclear spins bridge12.comnih.govacs.orgrsc.org. While Thermal Mixing (TM) is a more prominent mechanism in solid-state DNP, it can also contribute in certain liquid-state scenarios, typically involving electron-electron couplings bruker.combridge12.comnih.govacs.org. Nitroxide radicals, including Tempone, are well-suited for DNP due to their stable unpaired electron and ability to undergo efficient polarization transfer bruker.comrsc.orgacs.orgnih.govmpg.dersc.org. Isotopic labeling, such as the 15N and D16 in this compound, can further improve DNP efficiency aip.org.

Impact of Rotational and Translational Diffusion on DNP Efficiency

The efficiency of liquid-state DNP is significantly modulated by the molecular dynamics of the polarizing agent, specifically its rotational and translational diffusion acs.orgnih.govmpg.dersc.orgresearchgate.netresearchgate.net. Researchers can disentangle the contributions of translational diffusion (influenced by temperature) and rotational diffusion (influenced by the size of the PA) by systematically varying these parameters acs.orgnih.govmpg.deresearchgate.net. For 1H-DNP, where dipolar relaxation is the dominant polarization transfer mechanism, PAs that are small and rotate rapidly, or are effectively immobilized, tend to be more efficient acs.orgnih.govmpg.de. Studies comparing various nitroxide derivatives have demonstrated that structural reorientations and diffusion rates are critical factors in optimizing DNP performance acs.orgnih.govmpg.dersc.orgresearchgate.net.

Data Tables

While specific quantitative data tables for this compound are not directly available in the provided search snippets, the literature describes typical findings that can be represented conceptually. The following table illustrates the type of data obtained from NMRD and DNP experiments involving nitroxide radicals.

Table 1: Conceptual Data from NMRD and DNP Studies with Nitroxide Radicals

| Parameter | Typical Value/Range (Illustrative) | Notes |

| NMRD Studies (1H Relaxation) | ||

| Larmor Frequency Range | 10 kHz – 20 MHz | Standard range for field-cycling NMR relaxometry aip.orgaip.orgresearchgate.netresearchgate.netresearchgate.net |

| Relaxation Rate Enhancement (R1_para) | 0.1 – 10 s⁻¹ | Varies with concentration, temperature, and solvent; significantly higher than diamagnetic relaxation. |

| Rotational Correlation Time (τR) | 10⁻¹¹ – 10⁻⁹ s | Depends on solvent viscosity and temperature; influences relaxation rate researchgate.netresearchgate.net |

| Translational Correlation Time (τT) | 10⁻¹² – 10⁻¹⁰ s | Related to diffusion coefficient and molecular size acs.orgnih.govmpg.deresearchgate.net |

| Electron Spin Relaxation Time (τe) | ps – ns range | Influences nuclear relaxation; can be probed via NMRD aip.orgaps.orgaip.orgresearchgate.netresearchgate.netresearchgate.net |

| Liquid-State DNP Studies (1H Enhancement) | ||

| DNP Enhancement Factor (ε) | 10 – 100+ | Highly dependent on PA, solvent, temperature, and magnetic field; can reach higher values for specific nuclei like 13C acs.orgnih.govmpg.de |

| Optimal PA Concentration | 5 – 20 mM | For efficient DNP; depends on the specific radical and solvent bruker.comrsc.org |

| Microwave Frequency for Saturation | Electron Larmor Frequency | Typically in the GHz range, dependent on the magnetic field strength |

| Influence of PA Size on DNP Efficiency | Larger PAs can be better for 13C | For 1H-DNP, smaller/mobile PAs are often preferred acs.orgnih.govmpg.de |

Compound List

this compound

Nitroxide radicals

Protons (1H)

Nitrogen-15 (15N)

Carbon-13 (13C)

TEMPO

Fullerene nitroxides (FNs)

Role of Spin Density Localization and Accessibility of the Nitroxide Moiety

The effectiveness of a polarizing agent (PA) in DNP is intrinsically linked to the distribution and accessibility of its unpaired electron spin density. For nitroxide radicals, including this compound, the unpaired electron spin density is predominantly localized on the nitroxide group (N-O•) acs.orgpsu.edu. Specifically, computational studies indicate that approximately 90% of the electron spin density in 15N-labeled Tempone derivatives is concentrated on the nitrogen and oxygen atoms of the nitroxyl (B88944) moiety rsc.org.

The accessibility of this spin-dense region to target nuclei is crucial for efficient polarization transfer. Based on molecular modeling, the oxygen atom of the nitroxyl group is considered the most sterically accessible site for spin exchange interactions psu.edu. This localized spin density and the relative accessibility of the nitroxide group are fundamental to the Overhauser effect, a primary mechanism in liquid-state DNP, which relies on the modulation of hyperfine coupling between the electron and target nuclear spins through molecular motions acs.org.

Enhancement of Heteronuclear NMR Signals (e.g., ³¹P-NMR) via this compound as a Polarizing Agent

This compound has been investigated as a polarizing agent for enhancing heteronuclear NMR signals, with notable studies focusing on ³¹P-NMR spectroscopy. While nitroxide radicals are generally recognized for their efficiency in polarizing ¹H and ¹³C nuclei, their performance in ³¹P-DNP can be more system-dependent acs.orggoettingen-research-online.de.

Research comparing different polarizing agents for ³¹P-NMR enhancement of triphenylphosphine (B44618) (PPh₃) in benzene (B151609) has shown that while this compound (referred to as 15N-TN-d16) can induce significant signal enhancements, other agents like BDPA (α,γ-Bisdiphenylene-β-phenylallyl) can be considerably more effective in this specific system rsc.orggoettingen-research-online.denih.gov. For instance, studies report that 15N-TN-d16 yields maximum ³¹P-NMR signal enhancements (ε) of approximately 21.3 for PPh₃ in benzene, whereas BDPA can achieve enhancements around 360 ± 36 under similar conditions goettingen-research-online.de. This difference is attributed to the formation of a weak complex between BDPA and PPh₃, which leads to larger hyperfine couplings crucial for efficient polarization transfer rsc.orggoettingen-research-online.de.

The solvent also plays a critical role in the observed ³¹P-DNP enhancements. Benzene has been identified as a particularly effective solvent for ³¹P-DNP with PPh₃, followed by CCl₄, pyridine, and chloroform (B151607) goettingen-research-online.de. Furthermore, the nature of the target nucleus's chemical environment is important; trivalent phosphorus compounds like PPh₃ tend to exhibit enhancements dominated by scalar relaxation, while pentavalent phosphorus compounds such as triphenylphosphine oxide (TPPO) show dipolar-dominated enhancement, with studies indicating no significant ³¹P-DNP enhancement for TPPO using this compound goettingen-research-online.denih.gov.

Despite these comparisons, this compound remains a valuable tool in the DNP arsenal, particularly for applications where its specific dynamic properties or compatibility with certain experimental setups are advantageous. The ability to achieve substantial signal gains for challenging nuclei like ³¹P opens avenues for detailed structural and dynamic studies of phosphorus-containing molecules that are otherwise limited by low sensitivity.

³¹P-NMR Enhancement Data with this compound

The following table summarizes key ³¹P-NMR signal enhancement data for triphenylphosphine (PPh₃) in benzene, comparing this compound with another potent polarizing agent, BDPA.

| Target Molecule | Solvent | Polarizing Agent (PA) | ³¹P NMR Enhancement (ε) | Reference |

| PPh₃ | Benzene | BDPA | ~360 ± 36 | rsc.orggoettingen-research-online.denih.gov |

| PPh₃ | Benzene | 15N-TN-d16 | 21.3 (maximum observed) | goettingen-research-online.de |

Compound List:

This compound: (4-Oxo-2,2,6,6-tetramethylpiperidine-d16,1-15N-1-oxyl)

TEMPONE (TN): (A common shorthand for Tempone derivatives)

BDPA: (α,γ-Bisdiphenylene-β-phenylallyl)

PPh₃: (Triphenylphosphine)

TPPO: (Triphenylphosphine oxide)

TEMPO: (2,2,6,6-Tetramethylpiperidine 1-oxyl)

Tempol: (4-Hydroxy-2,2,6,6-tetramethylpiperidine 1-oxyl)

DTBN: (Di-tert-butyl- nitroxide)

FNs: (Fullerene nitroxides)

Guaiazulene

Iodobenzene-13C6

Biophysical and Material Science Research Applications

Probing Molecular Dynamics in Complex Media

Tempone-15N,D16 is extensively used to study the rotational and translational dynamics of molecules in condensed phases. The isotopic substitution of ¹⁴N with ¹⁵N simplifies the ESR spectrum from a three-line to a two-line pattern, which can facilitate more straightforward spectral analysis. The deuteration of the methyl and methylene (B1212753) protons minimizes electron-nuclear hyperfine interactions, leading to narrower spectral lines and enhanced sensitivity in certain advanced ESR experiments.

In viscous liquids, the rotational motion of the Tempone-15N,D16 probe is significantly hindered. ESR spectroscopy can monitor this slowed motion, providing insights into the local viscosity and molecular crowding of the environment. A study of 4-oxo-TEMPO-d16-15N in propylene (B89431) glycol, a viscous liquid, across a wide temperature range (10-295 K) revealed key details about its molecular dynamics. In the liquid state, the spin-lattice relaxation was found to be governed by three distinct mechanisms associated with isotropic molecular reorientations. In the glassy state below 200 K, pulse spin echo techniques were employed to study spin-lattice and phase relaxation. researchgate.net

The analysis of the electron spin dephasing indicated a dominant molecular motion with a specific activation energy and correlation time, as detailed in the table below.

| Parameter | Value | Technique |

| Activation Energy (Ea) | 7.8 kJ/mol | Electron Spin Echo |

| Correlation Time (τ₀) | 10⁻⁸ s | Electron Spin Echo |

| Local Oscillator Energy | 76 cm⁻¹ | Pulse Spin Echo |

| Table 1: Motional parameters of 4-oxo-TEMPO-d16-15N in glassy propylene glycol. researchgate.net |

In polymer systems, spin probes like Tempone-15N,D16 are used to investigate segmental motion, glass transitions, and the dynamics of polymer chains. The ESR lineshape of the probe provides information on the mobility of the polymer matrix surrounding it. By monitoring changes in the ESR spectrum as a function of temperature, researchers can identify key transitional phases of the polymer.

Ionic liquids (ILs) are salts that are liquid at low temperatures and can form glassy states upon cooling. Understanding molecular mobility in these IL glasses is crucial for their application. Tempone-15N,D16, as a spin probe, can be introduced into ILs to study their dynamics. The use of deuterated imidazolium-based ILs in conjunction with a radical probe helps to reduce electron-nuclear couplings between the probe and the alkyl chains of the IL. This allows for a clearer investigation of the structural grounds for anomalous molecular mobility observed in these glasses, where mobility can surprisingly decrease with increasing temperature in certain ranges. Studies have shown that the trends in molecular mobility are closely similar for both deuterated and protonated ILs, confirming that the observed anomalies are a structural phenomenon and not an artifact of the measurement technique.

Investigation of Biomembrane Dynamics and Function

Biomembranes are complex and dynamic structures. Spin probes like Tempone-15N,D16 can be partitioned into lipid bilayers to report on the fluidity, polarity, and accessibility of different regions within the membrane.

The transport of molecular oxygen across cell membranes is a fundamental biological process. Electron Paramagnetic Resonance (EPR) spin-label oximetry is a powerful technique to study this phenomenon. This method often utilizes a nitroxide spin label, such as a derivative of Tempone, and molecular oxygen, which is paramagnetic. The collision rate between the spin label embedded in the membrane and oxygen in its vicinity affects the spin-lattice relaxation rate (T₁⁻¹) of the nitroxide. By measuring this change, the local oxygen diffusion-concentration product, known as the oxygen transport parameter, can be determined. This provides a quantitative measure of the membrane's permeability to oxygen. johnshopkins.eduunl.edu These studies have revealed that while simple fluid-phase lipid bilayers are not significant barriers to oxygen transport, factors such as lipid composition and the presence of membrane proteins can substantially decrease oxygen permeation. unl.edu

Spin-labeled lipids, where a nitroxide moiety is attached to a lipid molecule, are used to investigate the interactions between lipid membranes and ions. When paramagnetic transition metal ions are present in the aqueous phase, they can enhance the relaxation of the nearby spin label through spin-spin interactions. The magnitude of this relaxation enhancement provides information about the proximity of the ion to the spin label. This approach has been used to study the adsorption of ions to the membrane surface and the electrostatic properties of the membrane. For instance, the relaxation enhancement of phosphatidylcholine spin labels induced by nickel ions (Ni²⁺) has been shown to follow the anionic Hofmeister series, indicating that anion adsorption drives the attraction of the paramagnetic cations to the membrane surface. researchgate.net

In Vivo Spectroscopy and Imaging of Biological Systems (Excluding Clinical Human Trials)

Furthermore, the interaction between molecular oxygen and the nitroxide probe can be exploited for in vivo oximetry. The EPR linewidth of the nitroxide is sensitive to the local oxygen concentration. Perdeuterated-TEMPONE has been used as an oximetry probe in tumor models to map tissue oxygen content, which is a critical factor in cancer therapy. mdpi.com Proton electron double-resonance imaging (PEDRI) is another technique that utilizes nitroxide spin probes to image their distribution and clearance in vivo, providing insights into pharmacokinetics and metabolism in different organs of living mice. johnshopkins.edu

EPR Oximetry for Quantitative Tissue Oxygenation Mapping

Electron Paramagnetic Resonance (EPR) oximetry is a powerful technique for the direct and repeated measurement of oxygen concentration (pO2) in tissues. The method relies on the principle that molecular oxygen, being a paramagnetic diradical, interacts with spin probes like Tempone-15N,D16, causing a measurable change in their EPR spectral properties. nih.gov Specifically, the interaction, governed by the Heisenberg spin exchange, leads to a broadening of the EPR spectral line. nih.gov This line broadening is directly proportional to the local oxygen concentration, allowing for quantitative mapping of pO2 in vivo. nih.govmdpi.com

Perdeuterated nitroxides, such as Tempone-15N,D16, have been utilized as oximetry probes. mdpi.com The substitution of protons with deuterium (B1214612) atoms results in a narrower intrinsic EPR linewidth, which enhances the sensitivity of the probe to oxygen-induced broadening. This feature is particularly advantageous for measuring physiological and pathological oxygen levels in biological systems.

A critical aspect of accurate EPR oximetry is the ability to distinguish between line broadening caused by molecular oxygen and that caused by high local concentrations of the spin probe itself (self-broadening). Both phenomena can widen the EPR signal, potentially confounding the pO2 measurement.

Several strategies are employed to differentiate these effects:

Calibration Curves: Prior to in vivo experiments, calibration curves are generated by measuring the EPR linewidth of Tempone-15N,D16 at various known oxygen concentrations and probe concentrations in vitro. This allows for the determination of the probe's intrinsic oxygen sensitivity.

Low Probe Concentration: In practice, the concentration of the injected spin probe is kept sufficiently low to minimize concentration-dependent broadening, ensuring that the observed changes in linewidth are predominantly due to variations in tissue oxygenation. mdpi.com

Pulse EPR Techniques: Advanced pulse EPR techniques can provide more detailed information about the spin probe's relaxation times (T1 and T2). These relaxation parameters are differentially affected by oxygen and probe concentration, offering a more robust method for separating the two contributions than continuous-wave (CW) EPR alone.

By carefully controlling the experimental conditions and employing appropriate calibration, researchers can reliably use Tempone-15N,D16 to generate quantitative maps of tissue oxygenation, providing crucial insights into the pathophysiology of diseases like cancer and ischemia.

Detection and Imaging of Reactive Oxygen Species (ROS) in Biological Environments

Reactive Oxygen Species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. They play complex roles in both physiological signaling and pathological conditions characterized by oxidative stress. escholarship.org EPR spectroscopy, in conjunction with specific spin probes, is a highly effective method for the detection and imaging of these transient species.

In the context of plant biology, EPR has been used to detect superoxide (B77818) in plant roots. While Tempone-15N,D16 might be used as a stable reference standard in such experiments, other probes are typically used for the primary detection of the reactive species. The ability to image ROS distribution provides invaluable information on stress responses and metabolic activity in various biological systems.

| Probe Type | Mechanism | Target ROS Example | Reference |

| Cyclic Hydroxylamine | Oxidation to Nitroxide | Superoxide (O2•−) | plos.org |

| ACP (Spin Probe) | Reaction with ROS | General ROS | nih.gov |

| Stable Nitroxide | Reduction to Hydroxylamine | Cellular Redox Status | mdpi.com |

Methodological Advancements in EPR Imaging with Tempone 15N,D16

The development of advanced EPR imaging techniques has been crucial for translating the capabilities of spin probes like Tempone-15N,D16 into spatially resolved in vivo data. A significant advancement has been the development of compact and mobile EPR imagers, which facilitate preclinical studies in various laboratory settings. researchgate.net These systems often employ 3D radial data acquisition sequences and filtered back-projection reconstruction methods to generate images of the spin probe's distribution and metabolism within a subject, such as a mouse. researchgate.net

The use of deuterated probes like Tempone-15N,D16 is a key methodological advancement in itself. The narrower spectral lines of deuterated nitroxides lead to a better signal-to-noise ratio in the resulting images. This improved sensitivity is critical for in vivo applications where probe concentrations must be kept low and acquisition times need to be minimized to reduce motion artifacts from physiological processes like respiration and heartbeats. researchgate.net Furthermore, the simplified two-line spectrum of 15N-labeled nitroxides, compared to the three-line spectrum of 14N-nitroxides, can simplify spectral-spatial image reconstruction and improve the accuracy of parameter mapping, such as pO2 or redox status.

| Advancement | Benefit for Imaging | Relevance of Tempone-15N,D16 | Reference |

| Compact Imagers | Portability & Accessibility | Enables in vivo studies with probes like Tempone-d16 | researchgate.net |

| Deuteration | Narrower Linewidth, Higher S/N | Enhanced image quality and sensitivity | mdpi.com |

| 15N Labeling | Simplified Spectrum | Improved accuracy in spectral-spatial imaging | mdpi.com |

Studies of Protein-Protein Interactions and Conformational Dynamics via Site-Directed Spin Labeling

Site-Directed Spin Labeling (SDSL) combined with EPR spectroscopy is a powerful technique for investigating protein structure, dynamics, and interactions. wikipedia.orgfrontiersin.org The method involves introducing a cysteine residue at a specific site in a protein via mutagenesis, which is then covalently labeled with a nitroxide spin label. nih.gov The resulting EPR spectrum is highly sensitive to the local environment, mobility, and accessibility of the spin label. wikipedia.org

Changes in the EPR lineshape of the attached label can provide detailed information about:

Conformational Changes: Ligand binding or protein-protein interactions can alter the local protein structure, restricting or increasing the motion of the spin label. These changes are directly reflected in the EPR spectrum. nih.govnih.gov

Protein-Protein Interactions: By labeling one protein and observing spectral changes upon the addition of an unlabeled binding partner, specific interaction sites can be mapped. nih.gov

Distance Measurements: Using pulsed EPR techniques like Double Electron-Electron Resonance (DEER), precise distances in the nanometer range between two spin labels on the same or different proteins can be measured. nih.gov This provides quantitative structural constraints for modeling protein complexes and conformational ensembles. nih.govnih.govpitt.edu

While the most commonly used spin label for SDSL is MTSL (1-oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl methanethiosulfonate), the fundamental principles apply to any nitroxide probe, including Tempone-based derivatives functionalized for covalent attachment. The use of 15N-labeled probes can be advantageous in complex systems, offering spectral simplification. SDSL-EPR is particularly valuable for studying large, flexible, or membrane-associated proteins that are challenging to analyze using other structural biology techniques like X-ray crystallography or NMR. frontiersin.org

Theoretical Models and Computational Approaches in Tempone 15n,d16 Research

Classical and Quantum Mechanical Models for Electron and Nuclear Spin Relaxation

Understanding the relaxation behavior of electron and nuclear spins in Tempone 15N,D16 is fundamental to its application in magnetic resonance. Both classical and quantum mechanical models are utilized to describe these processes.

Electron spin relaxation, governed by interactions with fluctuating magnetic fields, is often described using quantum mechanical theories. For nitroxide radicals like Tempone, electron spin relaxation can be influenced by the anisotropic part of the electron spin-nitrogen spin hyperfine interaction, modulated by the molecule's rotational dynamics. Redfield relaxation theory is a quantum mechanical framework employed to describe such processes researchgate.net. Studies have measured electron spin relaxation times (T₁,e) for nitroxides, including deuterated Tempone, in various solvents, relating these times to tumbling correlation times (τC) researchgate.net. For instance, deuterated Tempone in water exhibits a tumbling correlation time (τC) of approximately 9 ps, with electron spin relaxation times (T₁,e) around 0.50 μs at 250 MHz researchgate.net.

Nuclear spin relaxation, particularly for ¹H nuclei in the solvent, is primarily driven by dipole-dipole interactions with the unpaired electron spin of the Tempone radical. These interactions are modulated by molecular motion. Theories of nuclear spin-lattice relaxation dispersion (NMRD) for solutions containing ¹⁵N and ¹⁴N radicals, such as this compound, incorporate the effects of electron spin relaxation researchgate.netresearchgate.net. This involves modeling the spectral density that characterizes translational dynamics using approaches like the force-free-hard-sphere model researchgate.net. Classical models contribute by describing the modulation of these interactions through translational and rotational dynamics, while quantum mechanical treatments are essential for the spin relaxation mechanisms themselves.

Theories of Paramagnetic Relaxation Enhancement in Solutions of Nitroxide Radicals

Paramagnetic Relaxation Enhancement (PRE) theories are central to understanding how nitroxide radicals like this compound influence the relaxation rates of nearby nuclear spins, thereby enhancing NMR signals. The ¹H relaxation of solvent molecules in solutions containing this compound is explained by dipole-dipole interactions modulated by translational dynamics, molecular rotation, and electron spin relaxation researchgate.net.

These principles are directly applied in the context of Dynamic Nuclear Polarization (DNP), where paramagnetic radicals act as polarizing agents. The efficiency of polarization transfer is governed by relaxation processes that mediate the interaction between electron and nuclear spins. Theories of paramagnetic relaxation enhancement are crucial for interpreting DNP results, including the Overhauser Effect (OE) and Thermal Mixing (TM) mechanisms acs.org. The nature of the interaction—whether dominated by isotropic hyperfine coupling or dipolar coupling—dictates the type of relaxation and the resulting DNP enhancement acs.org. For nitroxide radicals, the localization of spin density on the NO group plays a significant role in these interactions rsc.org.

Stochastic Liouville Equation for Lineshape Analysis and Spin Exchange Dynamics

The Stochastic Liouville Equation (SLE) is a powerful computational tool for analyzing Electron Spin Resonance (ESR) spectral lineshapes and understanding spin exchange dynamics, particularly in systems with complex molecular motion where classical or simpler quantum mechanical models may fail researchgate.net. The SLE rigorously accounts for the coupling between spatial and spin degrees of freedom, modulated by rotational diffusion researchgate.net.

For this compound, SLE can be used to interpret ESR lineshapes, providing access to parameters such as nitrogen hyperfine tensor components and the rotational correlation time of the radical researchgate.net. While direct application of SLE might not always be necessary for simple motional regimes (e.g., motional narrowing), it becomes indispensable for analyzing spectra in the slow-motional regime researchgate.netnih.gov. Furthermore, SLE-based approaches are instrumental in modeling the effects of spin exchange interactions, including Heisenberg spin exchange and dipole-dipole interactions, on spectral line shapes researchgate.net. These interactions, arising from bimolecular collisions or proximity of paramagnetic centers, can significantly alter spectral characteristics researchgate.net.

Semiclassical and Atomistic Simulations for Dynamic Nuclear Polarization Mechanisms

Semiclassical and atomistic simulations are vital for dissecting the intricate mechanisms of Dynamic Nuclear Polarization (DNP) when using nitroxide radicals like this compound. These computational methods allow researchers to investigate how the structural dynamics and inherent properties of the radical influence the efficiency of polarization transfer to target nuclei acs.org.

Studies have employed these simulations to understand how factors such as the accessibility of radical sites and the magnitude of hyperfine coupling constants affect DNP efficiency rsc.orgmpg.dersc.orgrsc.org. For instance, the localization of spin density on the NO group in nitroxides is a key feature influencing these interactions rsc.org. The deuteration and ¹⁵N labeling of Tempone have been shown to significantly enhance DNP efficiency compared to their unlabeled counterparts d-nb.info. Specific DNP experiments with TEMPONE-D,(15)N have achieved substantial enhancements, such as a maximum DNP enhancement of -170 for ¹H nuclei under specific conditions nih.gov. Similarly, ¹⁵N-TEMPONE-d16 has been used to study ¹³C-DNP, with computational frameworks aiding in optimizing signal-to-noise ratios at high magnetic fields mpg.de.

| Radical/Isotope Label | Target Nucleus | Magnetic Field Strength | Frequency (NMR/EPR) | Observed Enhancement (ε) | Reference(s) |

| TEMPONE-D,(15)N | ¹H | Low field | 15 MHz / 9.7 GHz | -170 | nih.gov |

| 15N-TEMPONE-d16 | ¹H | Low field | 15 MHz / 9.7 GHz | ~140 | d-nb.info |

| 15N-TEMPONE-d16 | ³¹P | 1.2 T | Not specified | Lower than BDPA | mpg.dersc.orgrsc.orgnih.gov |

Density Functional Theory (DFT) for Spin Density Distribution and Hyperfine Couplings

Density Functional Theory (DFT) is a cornerstone computational method for investigating the electronic structure of molecules, particularly the distribution of unpaired electron spin density and the calculation of hyperfine coupling (HFC) constants. For this compound, DFT calculations provide crucial insights into the radical's properties relevant to magnetic resonance.

DFT calculations reveal that in nitroxide radicals, the electron spin density is predominantly localized on the NO group rsc.orgresearchgate.net. These calculations can accurately predict the repartition of spin density between nitrogen and oxygen atoms, although they may sometimes underestimate the delocalized portion of the spin density or the effects of magnetic interactions researchgate.net. By calculating spin density distributions, DFT helps identify radical sites and assess their accessibility to solvent molecules or other interacting species rsc.org.

Furthermore, DFT is employed to compute hyperfine coupling constants (HFCs) between the unpaired electron and nearby nuclei, such as ¹⁵N or ¹H. These computed HFCs are critical for interpreting ESR spectra and understanding polarization transfer mechanisms in DNP rsc.orgmpg.dersc.orgrsc.org. The formation of weak complexes between polarizing agents like Tempone and target molecules can lead to significant hyperfine couplings, which are essential for efficient DNP mpg.dersc.orgrsc.orgnih.gov. For example, studies have calculated HFCs for complexes involving Tempone derivatives to rationalize observed DNP enhancements mpg.dersc.orgrsc.orgnih.gov.

Computational Frameworks for Simulating Complex Spin Dynamics and Interplay of Parameters

Beyond specific theoretical models, comprehensive computational frameworks are developed and utilized to simulate the complex spin dynamics of systems like those involving this compound, accounting for the interplay of various parameters. These frameworks integrate multiple physical processes, including molecular diffusion, spin-spin interactions, and relaxation mechanisms.

The Stochastic Liouville Equation (SLE), as mentioned, serves as a unified theoretical framework capable of modeling nuclear spin dynamics, rotational diffusion, exchange processes, and internal molecular motions researchgate.net. Such frameworks allow for the simulation of time-dependent responses of spin systems to stochastic perturbations, providing a detailed picture of spectral behavior and relaxation pathways researchgate.net.

Specialized software packages are also employed for atomistic simulations of spin dynamics. Tools like VAMPIRE and Spirit offer capabilities for simulating magnetic materials using methods such as the Landau-Lifshitz-Gilbert (LLG) equation or Monte Carlo simulations, which can be adapted to study complex spin systems york.ac.ukgithub.io. Additionally, advanced quantum mechanical approaches like the stochastic Schrödinger equation (SSE) are utilized for simulating the quantum mechanical spin dynamics of radical pairs, effectively incorporating electron spin relaxation effects arising from fluctuations in the spin Hamiltonian arxiv.org. These computational frameworks are essential for a holistic understanding of the behavior of this compound in various experimental contexts.

Emerging Research Directions and Future Prospects of Tempone 15n,d16

Synergistic Integration with Multi-Modal Spectroscopic Techniques for Comprehensive Analysis

The inherent paramagnetic nature of Tempone 15N,D16 makes it an ideal probe for Electron Spin Resonance (ESR) and Electron Paramagnetic Resonance (EPR) spectroscopy. However, its utility is significantly amplified when combined with other spectroscopic methods, creating a multi-modal analytical approach for deeper insights.

One prominent area of synergy is in Dynamic Nuclear Polarization (DNP) , where this compound acts as a polarizing agent to enhance Nuclear Magnetic Resonance (NMR) signals. By using microwave irradiation, the high polarization of the unpaired electron spin in this compound is transferred to nearby nuclear spins, dramatically increasing NMR sensitivity. Studies have compared the efficiency of this compound with other polarizing agents like BDPA across various organic solvents, revealing solvent-dependent performance and highlighting the importance of radical-molecule interactions for effective polarization transfer rsc.orgrsc.orggoettingen-research-online.de.

Furthermore, this compound is employed in conjunction with Electron Spin Echo (ESE) techniques to study molecular dynamics and relaxation processes in both liquid and glassy states. These combined approaches allow for the characterization of rotational and translational motions, as well as the investigation of electron spin relaxation mechanisms influenced by the local environment and molecular interactions acs.orgresearchgate.netresearchgate.net. Multifrequency EPR (X- and Q-band) coupled with spectral simulations has also been used to investigate solvation shells around nitroxide radicals, providing a detailed understanding of local polarity and molecular interactions, which can be extended to this compound researchgate.net. The use of ¹⁵N labeling, which results in a simpler two-line hyperfine spectrum compared to the three lines of ¹⁴N, aids in spectral deconvolution and analysis, particularly in complex systems or when combined with other techniques researchgate.net.

Development of Advanced Computational Models for Predictive Capabilities in Spin Probe Design

The rational design and optimization of spin probes like this compound increasingly rely on advanced computational modeling. These models are crucial for predicting probe behavior, understanding structure-property relationships, and guiding the development of next-generation probes.

Density Functional Theory (DFT) calculations have been instrumental in rationalizing experimental observations in DNP studies. By modeling the interactions between polarizing agents and target molecules, DFT can predict hyperfine coupling constants, which are critical for efficient polarization transfer. This predictive capability allows researchers to identify molecular designs that favor strong radical-target interactions, leading to enhanced NMR signals rsc.orggoettingen-research-online.de.

Computational models are also employed to simulate and interpret ESR/EPR spectra. These simulations help in understanding relaxation mechanisms, such as those governed by dipolar and contact interactions, and how they are modulated by molecular motion acs.orgresearchgate.netacs.org. Theories like the Bales and Peric theory, or models describing translational dynamics using the force-free hard-sphere approach, are used to analyze experimental data and predict spectral line shapes and relaxation rates under varying conditions acs.orgresearchgate.net. Furthermore, Redfield relaxation theory is applied to describe electron spin relaxation modulated by rotational dynamics, providing a framework for understanding the influence of molecular tumbling on spectral parameters researchgate.net. The ability to accurately model these phenomena is key to predicting how modifications to the Tempone structure might alter its performance as a spin probe.

Exploration of this compound in Novel Physical and Chemical Systems

The versatility of this compound allows for its exploration in an expanding range of physical and chemical systems, pushing the boundaries of its application.

In biological and biochemical contexts , this compound has been utilized to detect reactive oxygen species, such as superoxide (B77818), in plant systems like Arabidopsis thaliana roots technion.ac.il. Its potential for in vivo imaging and oximetry is also an active area of research, leveraging its paramagnetic properties to non-invasively assess physiological parameters like tissue oxygen partial pressure science.govdu.edu.

In materials science , this compound serves as a probe for studying molecular dynamics and solvation phenomena in various media. Research has investigated its behavior in viscous liquids, glassy solvents, and ionic liquids, providing insights into diffusion coefficients, relaxation times, and the influence of solvent properties on spin dynamics acs.orgresearchgate.netresearchgate.net. Its application in studying solvation shells around amphiphilic radicals, such as TEMPO, highlights its role in understanding subtle solvent-solute interactions researchgate.net.

Chemically, this compound is explored in diverse organic solvents for DNP studies and other spectroscopic investigations. Its solubility and spectral characteristics in solvents like benzene (B151609), chloroform (B151607), and glycerol (B35011) have been well-characterized, facilitating its use in a wide array of chemical reaction monitoring and mechanistic studies rsc.orgrsc.orggoettingen-research-online.deacs.org. Furthermore, its application in studying spin exchange processes in systems like n-alkanes and membranes demonstrates its utility in probing intermolecular interactions researchgate.net.

Innovations in Spin Labeling Methodologies and Advanced Probe Design for Enhanced Sensitivity and Specificity

Innovations in the synthesis and application of isotopically labeled nitroxides, including this compound, are continuously enhancing their utility as spin probes.

The isotopic labeling itself represents a significant advancement. The ¹⁵N enrichment simplifies the ESR spectrum by reducing the number of hyperfine lines from three (for ¹⁴N) to two, thereby improving spectral resolution and facilitating quantitative analysis researchgate.net. Deuteration (d16) on the methyl groups can influence the relaxation rates of the unpaired electron and the hyperfine couplings, potentially leading to improved signal-to-noise ratios and altered probe dynamics researchgate.netqut.edu.au. This precise labeling allows for more accurate characterization of complex environments and dynamic processes.

Advancements in spectroscopic instrumentation are also key. The development of high-frequency EPR (e.g., 95 GHz) and sophisticated techniques like 2D Electron-Electron Double Resonance (2D ELDOR) enable the study of microsecond time-scale exchange processes and the resolution of distinct spectral components, providing a more detailed understanding of molecular interactions and chemical exchange nih.gov. Rapid-scan EPR techniques are being refined to improve experimental efficiency and signal acquisition, making EPR imaging more accessible and robust du.edu.

While this compound is a foundational probe, ongoing research in nitroxide chemistry explores the functionalization of nitroxide scaffolds to create probes with enhanced specificity for particular biological targets or chemical environments. Although direct functionalization of this compound is not extensively detailed in the context of emerging research, the principles of designing probes with tailored sensitivity and specificity are central to the field, with isotopic labeling serving as a primary strategy for spectral refinement.

Compound List

This compound (also referred to as TEMPONE-d16,1-15N, PD-TEMPONE 15N, 15N-TN-d16, 15N-PDT)

BDPA (α,γ-Bisdiphenylene-β-phenylallyl)

Triphenylphosphine (B44618) (PPh3)

Triphenylphosphine oxide (TPPO)

TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)

PTM-TC

DTBN (di-tert-butyl nitroxide)

DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine)

BMPO (5-tert-butoxycarbonyl 5-methyl-1-pyrroline N-oxide)

Q & A

Q. What are the primary experimental methods for characterizing Tempone 15N,D16 in isotopic labeling studies?

this compound is typically characterized using electron paramagnetic resonance (EPR) spectroscopy due to its stable nitroxide radical. For isotopic validation, researchers should combine EPR with mass spectrometry (MS) to confirm the incorporation of 15N and deuterium. Experimental protocols must include baseline measurements of unlabeled Tempone to distinguish isotopic effects .

Q. How does isotopic labeling (15N and D16) enhance the utility of Tempone in membrane dynamics studies?

The 15N isotope improves sensitivity in EPR by reducing nuclear spin relaxation, while deuterium substitution (D16) minimizes line broadening in lipid bilayer studies. Researchers should use pulsed EPR techniques like DEER (Double Electron-Electron Resonance) to quantify spin-spin distances in membrane models, ensuring alignment with natural abundance controls .

Q. What are the standard protocols for synthesizing and purifying this compound to ensure isotopic fidelity?

Synthesis involves nitroxide radical stabilization with 15N-enriched precursors and deuterated solvents. Post-synthesis, purification via column chromatography (e.g., silica gel with ethyl acetate/hexane) is critical. Researchers must validate isotopic purity using isotopic ratio MS and report deviations >1% in supplementary data .

Advanced Research Questions

Q. How can contradictions in kinetic data for this compound degradation in acidic membranes be resolved?

Kinetic discrepancies (e.g., non-linear fits for first- or second-order models) often arise from heterogeneous reaction environments. Researchers should apply multi-compartmental kinetic modeling, as shown in Fig. 2 of kinetic studies, and validate with spatially resolved EPR imaging to account for membrane phase segregation .

Q. What methodological challenges arise when integrating this compound into in vivo redox studies, and how can they be mitigated?

Challenges include redox interference from biological thiols and paramagnetic metal ions. To address this, pre-treatment with metal chelators (e.g., EDTA) and thiol-blocking agents (e.g., N-ethylmaleimide) is recommended. Control experiments should quantify baseline redox states in target tissues .

Q. How can sampling schemes for 15N tracer studies using this compound be optimized for ecological or biochemical systems?

Use stratified random sampling to account for spatial heterogeneity in ecosystems. For biochemical systems, time-series sampling at logarithmic intervals (e.g., 0, 1, 3, 6 hours) improves kinetic resolution. Statistical power analysis should guide sample size determination to ensure ±5% precision in isotope recovery rates .

Q. What strategies are effective for distinguishing this compound signal artifacts from true experimental data in complex matrices?

Implement dual-detector EPR systems with lock-in amplification to suppress noise. For matrix effects (e.g., lipid interference), use differential centrifugation or solvent partitioning to isolate Tempone. Cross-validation with independent techniques like fluorescence quenching or NMR relaxation is advised .

Data Interpretation & Reproducibility

Q. How should researchers handle conflicting EPR spectral data for this compound across replicate experiments?

Document environmental variables (temperature, humidity) and spectrometer calibration logs. Apply multivariate regression to identify confounding factors. Raw data and processing scripts must be archived in repositories like Zenodo, with DOI links provided in supplementary materials .

Q. What are the best practices for reporting uncertainties in this compound-based tracer recovery studies?

Use error propagation models to combine uncertainties from isotopic measurement (±0.1% for MS) and sampling heterogeneity. Report confidence intervals (95% CI) for recovery rates and provide raw datasets in tabular format (e.g., CSV) for independent verification .

Interdisciplinary Applications

Q. How can this compound be adapted for use in photodynamic therapy (PDT) research?

Functionalize Tempone with photosensitizers (e.g., porphyrins) via carbodiimide coupling. Validate singlet oxygen generation using EPR spin-trapping with TEMPONE-H and correlate with 15N-labeled isotopic tracing in cellular uptake assays. Toxicity controls must account for deuterium-induced kinetic isotope effects .

Q. What role can this compound play in validating computational models of radical diffusion in polymers?

Use EPR-derived diffusion coefficients to parameterize molecular dynamics (MD) simulations. Compare simulated and experimental data for Tempone mobility in polymer matrices (e.g., PEG hydrogels). Discrepancies >10% warrant re-evaluation of force-field parameters or hydration models .

Future Research Directions

What unresolved questions about this compound warrant further investigation?

- Long-term stability: Develop accelerated aging studies under varying pH and temperature to model degradation pathways.

- Biotoxicity: Conduct in vivo biodistribution studies with isotopic tracing to assess accumulation in non-target organs.

- Multi-modal imaging: Integrate EPR with MRI or PET using dual-labeled probes for real-time redox mapping .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.